molecular formula C23H26O3 B12557978 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- CAS No. 152816-42-7

4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-

Cat. No.: B12557978
CAS No.: 152816-42-7
M. Wt: 350.4 g/mol
InChI Key: CWGSVVDMGJJKMY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- is a chemical compound known for its unique structure and properties. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- typically involves the condensation of appropriate phenolic compounds with benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and cost-effectiveness. Quality control measures are implemented to maintain the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways, leading to its observed biological effects. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2-methyl-: Known for its simpler structure and different biological activities.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Exhibits unique properties due to the presence of additional functional groups.

Uniqueness

4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky tert-butyl groups and hydroxyl functionality contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

152816-42-7

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C23H26O3/c1-22(2,3)16-11-14(12-17(21(16)25)23(4,5)6)20-13-18(24)15-9-7-8-10-19(15)26-20/h7-13,25H,1-6H3

InChI Key

CWGSVVDMGJJKMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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